Potency Against CK1δ: Comparative IC50 Values Within the Triazolo-triazine Series
In a head-to-head comparison within the same study, CK1-IN-4 (Compound 59) demonstrated an IC50 of 2.74 μM against CK1δ, which is comparable to its close analog Compound 56 (IC50 = 2.55 μM) and Compound 57 (IC50 = 2.08 μM), but significantly more potent than Compound 51 (IC50 = 2.91 μM) and the starting point of the SAR exploration, Compound 43 (IC50 = 7.75 μM) [1].
| Evidence Dimension | CK1δ inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.74 μM |
| Comparator Or Baseline | Compound 56: 2.55 μM; Compound 57: 2.08 μM; Compound 51: 2.91 μM; Compound 43: 7.75 μM |
| Quantified Difference | CK1-IN-4 is 2.8-fold more potent than Compound 43; 1.06-fold more potent than Compound 51; 1.07-fold less potent than Compound 56; 1.32-fold less potent than Compound 57. |
| Conditions | Luminescence-based CK1δ kinase activity assay at 40 μM initial screening, with IC50 determination for compounds showing >50% inhibition. |
Why This Matters
This data positions CK1-IN-4 among the most potent compounds in its chemical series, confirming its suitability as a lead tool compound for studying CK1δ-dependent biology, while also illustrating the fine SAR differences that distinguish it from its immediate analogs.
- [1] Grieco I, et al. 7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions. Bioorg Chem. 2024 Oct;151:107659. doi: 10.1016/j.bioorg.2024.107659. View Source
